molecular formula C14H11NO B2495501 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile CAS No. 220305-73-7

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile

Cat. No.: B2495501
CAS No.: 220305-73-7
M. Wt: 209.248
InChI Key: WIOGEUIWDDQIMH-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile (molecular formula: C₁₄H₁₁NO) is an α,β-unsaturated nitrile derivative featuring a methoxy-substituted naphthalene core. Its structure (SMILES: COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N) includes a conjugated enenitrile group, which imparts reactivity and electronic properties suitable for applications in organic synthesis and materials science . The compound’s E-configuration is confirmed by its InChIKey (WIOGEUIWDDQIMH-NSCUHMNNSA-N), highlighting the trans arrangement of substituents around the double bond .

Properties

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGEUIWDDQIMH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high yield. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: 3-(6-Methoxynaphthalen-2-yl)prop-2-enamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds
Compound Name Molecular Formula Key Substituents HOMO-LUMO Gap (eV) Notable Interactions/Properties
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile C₁₄H₁₁NO 6-Methoxy-naphthalene, enenitrile N/A Conjugation, potential π-π stacking
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile C₂₆H₁₉N₃ Diphenylamino, pyridyl <1.0 (DFT) Strong π-π interactions, solvent-dependent conformers
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile C₁₁H₁₁NO₂ 3,4-Dimethoxyphenyl N/A Precursor for Ivabradine synthesis
Chalcone derivatives (e.g., (E)-1-(benzo[d][1,3]dioxol-6-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one) C₂₀H₁₄O₄ Ketone, methoxynaphthalene N/A Nonlinear optical (NLO) properties, high UV absorption

Key Observations:

  • Electronic Effects: The methoxy group in this compound donates electron density to the naphthalene ring, enhancing conjugation with the electron-withdrawing nitrile group. This contrasts with diphenylamino-substituted analogs (e.g., compounds in ), where the strong electron-donating diphenylamino group amplifies π-π interactions in the solid state .
  • Reactivity : Unlike chalcone derivatives (α,β-unsaturated ketones), the nitrile group in the target compound may confer distinct reactivity, such as participation in cycloaddition or nucleophilic substitution reactions .

Physicochemical and Application-Based Comparisons

Table 2: Physicochemical and Application Insights
Compound Class Solubility Trends Optical Properties Potential Applications
This compound Likely polar aprotic solvents (e.g., DCM, THF) UV-active due to conjugated system Organic electronics, drug intermediates
Diphenylamino acrylonitriles Solvent-dependent conformers (anti/syn) Strong fluorescence, solvent polarity-sensitive emission OLEDs, sensors
Chalcones Moderate polarity solvents High extinction coefficients, NLO responses Photonic materials, dyes

Key Findings:

  • Solid-State Behavior: The target compound’s methoxy group may promote moderate π-π stacking, whereas diphenylamino analogs exhibit stronger intermolecular interactions, influencing crystallinity and optoelectronic performance .
  • Biological Relevance : While naproxen-derived amides () show pharmacological activity, the nitrile group in this compound may limit direct bioactivity but enhance utility as a synthetic intermediate .

Biological Activity

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound has a molecular formula of C13_{13}H11_{11}N and a molecular weight of approximately 209.24 g/mol. It features a methoxynaphthalene moiety connected to a propene nitrile structure. This combination may contribute to its distinct electronic properties and biological activities compared to other similar compounds.

Synthesis Methods

Several methodologies exist for synthesizing this compound, including:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in precursor compounds.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds.
  • Electrophilic Aromatic Substitution : Modifying the naphthalene ring through electrophilic attack.

These synthetic routes can influence the compound's solubility and biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on naphthalene derivatives indicated that they could induce apoptosis in cancer cells by interacting with cellular signaling pathways. Although specific data on this compound is lacking, the structural similarities suggest it may exhibit comparable effects.
  • Enzyme Inhibition :
    • Research has demonstrated that certain naphthalene-based compounds can inhibit enzymes involved in metabolic pathways. The mechanism often involves binding to the active site or altering enzyme conformation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(6-Methoxynaphthalen-2-yl)vinyl acetateStructureModerate antimicrobial properties
3-(6-Methoxyphenyl)acrylonitrileStructureNotable anticancer effects
4-(6-Methoxynaphthalen-2-yl)-3-methylbutanenitrileStructurePotential anti-inflammatory activity

The uniqueness of this compound lies in its combination of functionalities that may provide distinct biological activities compared to other compounds listed above.

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